Target Engagement Potential: Unconfirmed BTK Inhibitory Activity Versus In-Class Controls
A BindingDB entry (monomerid 658441) linked to patent US20240083900, Example 99, reports an IC50 of 1 nM for this compound against Bruton's tyrosine kinase (BTK) [1]. However, direct verification of this data in the cited patent document is currently unavailable. By class-level inference, many sulfamoyl benzamide derivatives exhibit micromolar or weaker BTK affinity; for context, the structurally related sulfamoyl benzamide series in patent US20060079557 generally displays cannabinoid receptor binding (Ki values in the nanomolar to micromolar range) rather than potent kinase inhibition. If independently confirmed, the 1 nM BTK IC50 would represent a >1000-fold selectivity shift away from the cannabinoid receptor profile typical of earlier sulfamoyl benzamide generations.
| Evidence Dimension | BTK enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM (against human full-length wild-type BTK, per BindingDB; source patent unconfirmed) |
| Comparator Or Baseline | Class-level baseline: typical sulfamoyl benzamide CB2 agonists exhibit Ki values > 100 nM at cannabinoid receptors; kinase activity not a primary feature. |
| Quantified Difference | Potentially >100-fold more potent on BTK than class baseline; target class shift from GPCR (cannabinoid) to kinase (BTK) |
| Conditions | In vitro BTK enzymatic assay; details from BindingDB entry BDBM658441 |
Why This Matters
If validated, this level of BTK potency would distinguish the compound from classical sulfamoyl benzamides and position it for kinase-targeted probe discovery.
- [1] BindingDB Entry BDBM658441: Target Tyrosine-protein kinase BTK (Homo sapiens). Ligand US20240083900, Example 99. IC50: 1 nM. Accessed 2026-04-29. View Source
